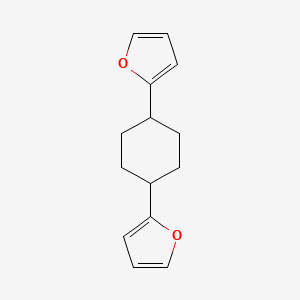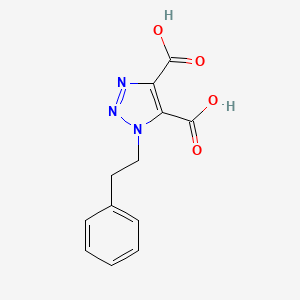
2-(2-Chlorovinyl)-5-nitrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Lewisite 2 is a chemical compound with the molecular formula C₄H₄AsCl₃ . It is a member of the lewisite family, which includes several related arsenic-containing compounds.
- Lewisite 2 is primarily known for its use as a chemical warfare agent . It was developed by the United States during World War I.
- Chemically, it is dichloro (2-chlorovinyl)arsine , and its CAS Registry Number is 40334-69-8 .
Méthodes De Préparation
- Lewisite 2 can be synthesized through various methods, including:
- The reaction proceeds as follows:
AsCl3+C2H2→C4H4AsCl3
- Lewisite 2 is usually found as a mixture with other related compounds, such as lewisite 1 and lewisite 3 .
Industrial Production: While specific industrial production methods are not widely documented, Lewisite 2 can be prepared in the laboratory.
Laboratory Synthesis: One common route involves reacting with or its derivatives under controlled conditions.
- The reaction proceeds as follows:
Analyse Des Réactions Chimiques
- Lewisite 2 can undergo various chemical reactions:
Hydrolysis: It reacts with water to form hydrochloric acid and other products.
Reduction: Reduction of the arsenic center can yield less toxic derivatives.
Substitution Reactions: Lewisite 2 can undergo substitution reactions with nucleophiles.
- Common reagents include alkalis , reducing agents , and nucleophiles .
- Major products depend on reaction conditions and substituents.
Applications De Recherche Scientifique
- Beyond its wartime use, Lewisite 2 has limited scientific applications due to its toxicity.
- research has explored its potential in:
Medicine: Investigating its effects on cellular processes.
Chemistry: Studying its reactivity and mechanisms.
Industry: Limited applications in chemical synthesis.
Mécanisme D'action
- Lewisite 2’s toxicity arises from its ability to disrupt cellular processes.
- It likely interacts with cellular components, affecting enzymes and signaling pathways.
- The exact molecular targets and pathways remain an area of ongoing research.
Comparaison Avec Des Composés Similaires
- Lewisite 2 is part of a family of related compounds:
Lewisite 1: , it differs slightly in structure.
Lewisite 3: , another member of the lewisite family.
- Lewisite 2’s uniqueness lies in its specific combination of chlorine and vinyl groups on the arsenic center .
Remember that Lewisite 2 is highly toxic, and its use is strictly regulated
Propriétés
Formule moléculaire |
C6H4ClNO3 |
|---|---|
Poids moléculaire |
173.55 g/mol |
Nom IUPAC |
2-[(E)-2-chloroethenyl]-5-nitrofuran |
InChI |
InChI=1S/C6H4ClNO3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-4H/b4-3+ |
Clé InChI |
BALFGYUZUCAWRY-ONEGZZNKSA-N |
SMILES isomérique |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/Cl |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])C=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran)](/img/structure/B12912814.png)

![6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine](/img/structure/B12912838.png)







